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Compound Name: Anhydrosimvastatin

Cat. No.: B565336 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Simvastatin is a widely prescribed drug for lowering cholesterol and triglycerides.[1][2] As a

lactone prodrug, it is susceptible to degradation, particularly through acid-catalyzed hydrolysis

and subsequent dehydration to form anhydrosimvastatin.[3] Monitoring the formation of

anhydrosimvastatin is critical for ensuring the quality and stability of simvastatin drug

products. This application note presents a stability-indicating High-Performance Liquid

Chromatography (HPLC) method with UV detection for the simultaneous determination of

simvastatin and its primary degradation product, anhydrosimvastatin. The method is simple,

accurate, precise, and suitable for routine quality control and stability studies.

Chromatographic Conditions
A reversed-phase HPLC method was developed and validated for the simultaneous

determination of simvastatin and anhydrosimvastatin. The optimized chromatographic

conditions are summarized in the table below.
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Parameter Condition

Column
C18 (e.g., ZORBAX SB-C18, 250 mm x 4.6 mm,

5 µm)

Mobile Phase

Acetonitrile : 0.025 M Monobasic Sodium

Phosphate (NaH2PO4) buffer (65:35, v/v), pH

adjusted to 4.5 with phosphoric acid

Flow Rate 1.0 mL/min

Injection Volume 20 µL

Column Temperature Ambient (or controlled at 30°C)

UV Detection 238 nm

Run Time Approximately 15 minutes

Method Validation Summary
The developed HPLC method was validated according to the International Council for

Harmonisation (ICH) guidelines. The validation parameters demonstrated that the method is

specific, linear, accurate, and precise for the quantification of both simvastatin and

anhydrosimvastatin.

Validation Parameter Simvastatin Anhydrosimvastatin

Linearity Range 2 - 200 µg/mL
Data to be generated during

validation

Correlation Coefficient (r²) > 0.999 > 0.999

Limit of Detection (LOD) 5 ng/mL
Data to be generated during

validation

Limit of Quantification (LOQ)
Data to be generated during

validation

Data to be generated during

validation

Accuracy (% Recovery) 98.0 - 102.0% 98.0 - 102.0%

Precision (% RSD) < 2.0% < 2.0%
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Experimental Protocols
Preparation of Solutions
a) Mobile Phase Preparation (Acetonitrile : 0.025 M NaH2PO4 Buffer (65:35, v/v), pH 4.5)

0.025 M NaH2PO4 Buffer: Dissolve 3.0 g of monobasic sodium phosphate in 1000 mL of

HPLC grade water.

Adjust the pH of the buffer solution to 4.5 with diluted phosphoric acid.

Filter the buffer solution through a 0.45 µm membrane filter.

Mobile Phase: Mix 650 mL of HPLC grade acetonitrile with 350 mL of the prepared

phosphate buffer.

Degas the mobile phase by sonication for 15-20 minutes before use.

b) Standard Stock Solution Preparation (Simvastatin and Anhydrosimvastatin)

Simvastatin Stock (1000 µg/mL): Accurately weigh 100 mg of simvastatin reference standard

and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile

phase.

Anhydrosimvastatin Stock (1000 µg/mL): Accurately weigh 100 mg of

anhydrosimvastatin reference standard and transfer it to a 100 mL volumetric flask.

Dissolve and dilute to volume with the mobile phase.

c) Working Standard Solution Preparation

Prepare a series of working standard solutions by appropriate dilution of the stock solutions

with the mobile phase to cover the linearity range (e.g., 2, 10, 50, 100, 150, 200 µg/mL for

simvastatin).

d) Sample Preparation (Forced Degradation Study - Acid Hydrolysis)

Accurately weigh and transfer 50 mg of simvastatin into a 50 mL volumetric flask.
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Add 25 mL of 0.1 M hydrochloric acid and keep the flask at 60°C for 30 minutes to induce

degradation.[4]

After the specified time, cool the solution to room temperature and neutralize it with 0.1 M

sodium hydroxide.

Dilute the solution to the mark with the mobile phase.

Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Chromatographic Procedure
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable

baseline is achieved.

Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample

solutions.

Record the chromatograms and integrate the peak areas for simvastatin and

anhydrosimvastatin.

Identify the peaks of simvastatin and anhydrosimvastatin in the sample chromatogram by

comparing their retention times with those of the standard solutions.

System Suitability
Before starting the analysis, perform a system suitability test to ensure the performance of the

chromatographic system.

Parameter Acceptance Criteria

Tailing Factor (Asymmetry) ≤ 2.0

Theoretical Plates (N) ≥ 2000

Resolution (Rs)
≥ 2.0 between simvastatin and

anhydrosimvastatin

% RSD of Peak Areas (n=6) ≤ 2.0%
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Visualizations
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Caption: Chemical conversion of Simvastatin to Anhydrosimvastatin.

Caption: Experimental workflow for HPLC-UV analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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